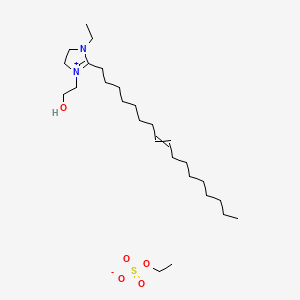
3-(2-Chlorophenyl)-3-phenylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-3-phenylprop-2-enal is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a prop-2-enal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3-phenylprop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent systems such as methyl tetrahydrofuran are often employed to improve the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chlorophenyl)-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Chlorophenyl)-3-phenylpropanoic acid.
Reduction: 3-(2-Chlorophenyl)-3-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-3-phenylprop-2-enal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-3-phenylprop-2-enal involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for its anticonvulsant and antinociceptive activities . These interactions modulate the activity of these channels, leading to the observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chlorophenyl)-3-phenylprop-2-enal
- 3-(2-Chlorophenyl)-3-phenylpropan-1-ol
- 3-(2-Chlorophenyl)-3-phenylpropanoic acid
Uniqueness
3-(2-Chlorophenyl)-3-phenylprop-2-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenyl groups enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
66171-83-3 |
|---|---|
Molekularformel |
C15H11ClO |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C15H11ClO/c16-15-9-5-4-8-14(15)13(10-11-17)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
LOVUTSOMIYTNFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


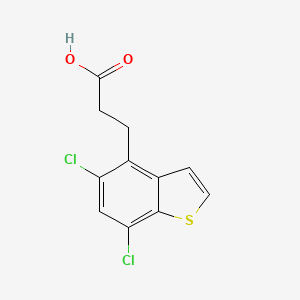
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)


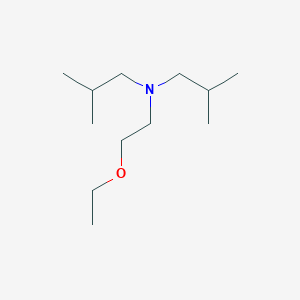
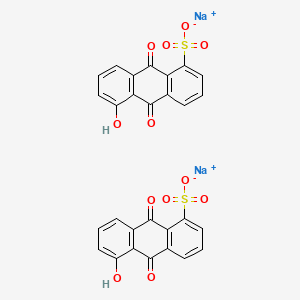
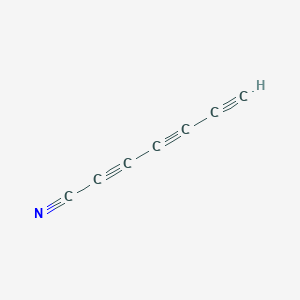
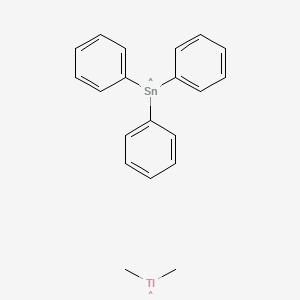
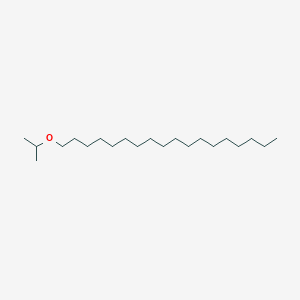

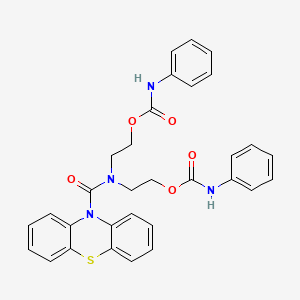
![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
